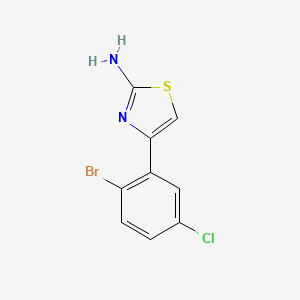
2-(5-Chloro-2-nitrophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic acid typically involves the reaction of 5-chloro-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenolic ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenoxyacetic acids.
Reduction: Formation of 2-(5-chloro-2-aminophenoxy)acetic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzyme activities. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-2-aminophenoxy)acetic acid
- 2-(5-Chloro-2-nitrophenoxy)propionic acid
- 2-(5-Chloro-2-nitrophenoxy)butyric acid
Uniqueness
2-(5-Chloro-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups on the phenoxyacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group can undergo reduction to form reactive intermediates, while the chloro group can participate in nucleophilic substitution reactions, making this compound versatile for various applications .
Eigenschaften
Molekularformel |
C8H6ClNO5 |
|---|---|
Molekulargewicht |
231.59 g/mol |
IUPAC-Name |
2-(5-chloro-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
DPNPSSDUMLUJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


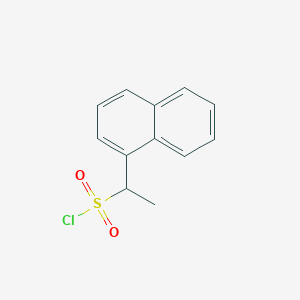
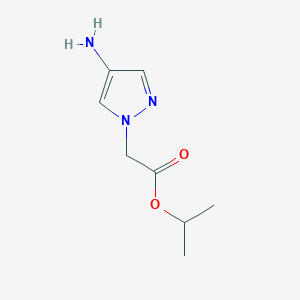
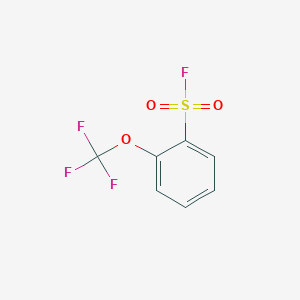
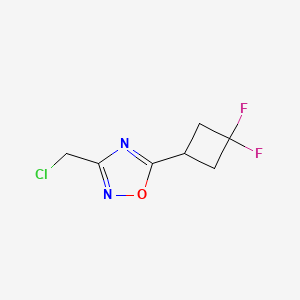
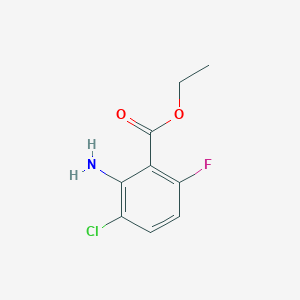
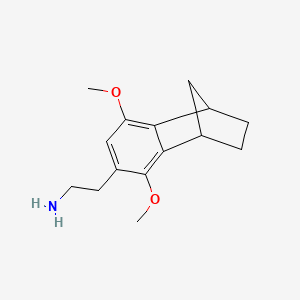
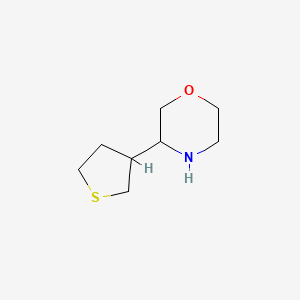
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
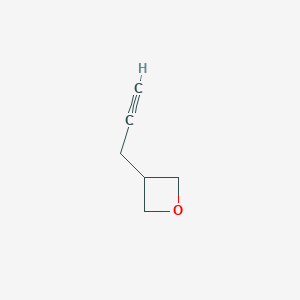
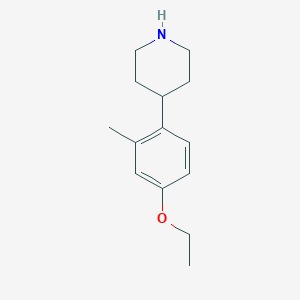
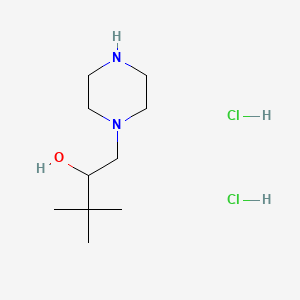
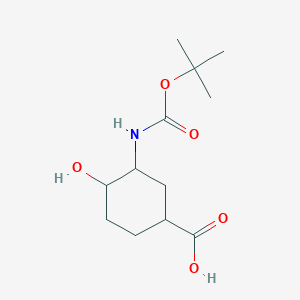
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
